2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one is a complex organic compound with a unique structure that includes a chloro-fluorophenyl group, an oxazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step often involves halogenation reactions using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the pyrrolidine moiety: This can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-5-fluoropyridin-3-yl)propan-2-ol
- 2-(6-Chloro-5-fluoropyridin-3-yl)ethanol
- 2-(6-Chloro-5-fluoropyridin-3-yl)acetone
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c1-2-5-12-10-16(21-24-12)17-8-4-9-22(17)18(23)11-13-14(19)6-3-7-15(13)20/h3,6-7,10,17H,2,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBKDSXIPPJNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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